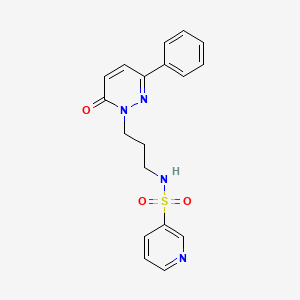

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide" is a derivative of pyridine sulfonamide, a class of compounds known for their diverse biological activities. Pyridine sulfonamides have been extensively studied due to their potential therapeutic applications, including antifungal and anticancer properties . The structure of the compound suggests it may possess similar biological activities due to the presence of the pyridine sulfonamide scaffold.

Synthesis Analysis

The synthesis of pyridine sulfonamide derivatives typically involves multi-step reactions starting from substituted pyridines. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves starting from 4-chloropyridine-3-sulfonamide and proceeding through intermediate carbamimidothioates to obtain the final triazole derivatives . Similarly, the synthesis of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides is achieved by reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates . Although the specific synthesis of "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide" is not detailed in the provided papers, it is likely that a similar multi-step synthetic approach would be employed.

Molecular Structure Analysis

The molecular structure of pyridine sulfonamide derivatives can be complex, with dihedral angles between pyridine rings and various substituents affecting the overall conformation and potential biological activity. For example, in the structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, the dihedral angle between the pyridine rings is reported to be 46.85°, and the molecules are linked through hydrogen bonds forming zigzag chains in the crystal . These structural features can influence the binding interactions with biological targets.

Chemical Reactions Analysis

Pyridine sulfonamides can participate in various chemical reactions, including cross-coupling reactions catalyzed by copper compounds , and can act as intermediates in the synthesis of more complex heterocyclic compounds . The presence of the sulfonamide group can also facilitate the formation of hydrogen bonds, which is crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form crystals with specific motifs . The presence of substituents on the pyridine ring can significantly alter these properties, potentially affecting the compound's bioavailability and pharmacokinetics.

Applications De Recherche Scientifique

Synthesis Techniques

Research has explored innovative synthesis methods for sulfonamides, highlighting their significance in developing heterocyclic compounds with potential biological activities. A study by Rozentsveig et al. (2013) detailed a one-pot synthesis technique for N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating efficient routes to these compounds which could be applicable to similar sulfonamides (Rozentsveig et al., 2013).

Anticancer Potential

A study by Szafrański and Sławiński (2015) synthesized novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, evaluating their in vitro anticancer activity. This work underscores the therapeutic potential of sulfonamide derivatives in treating cancer, suggesting a possible application area for the compound if structural similarities permit (Szafrański & Sławiński, 2015).

Antibacterial Applications

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents, was documented by Azab et al. (2013). Their research into the antibacterial activity of these compounds provides a basis for the potential use of similar sulfonamide compounds in developing new antibacterial drugs (Azab et al., 2013).

Material Science and Environmental Applications

The interaction of sulfonamide derivatives with metal ions, as studied by Orie et al. (2021), highlights the role of these compounds in material science and their potential in creating complex structures with specific properties. This research could pave the way for utilizing sulfonamide derivatives in environmental remediation or as components in advanced materials (Orie et al., 2021).

Propriétés

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-18-10-9-17(15-6-2-1-3-7-15)21-22(18)13-5-12-20-26(24,25)16-8-4-11-19-14-16/h1-4,6-11,14,20H,5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUVBMPEKLKJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)

![5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2541511.png)

![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)

![(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2541514.png)

![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541529.png)

![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)